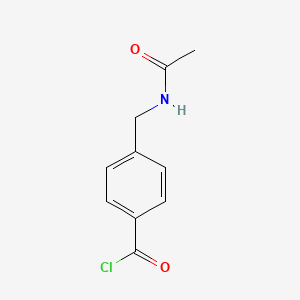
4-(Acetamidomethyl)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Acetamidomethyl)benzoyl chloride is an organic compound with the molecular formula C10H10ClNO2 It is a derivative of benzoyl chloride, where the benzene ring is substituted with an acetamidomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Acetamidomethyl)benzoyl chloride typically involves the acylation of 4-(acetamidomethyl)benzoic acid with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows: [ \text{4-(Acetamidomethyl)benzoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat transfer. The use of automated systems can help maintain the anhydrous conditions required for the reaction.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-(Acetamidomethyl)benzoic acid and hydrochloric acid.
Reduction: The compound can be reduced to form 4-(acetamidomethyl)benzyl alcohol under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution: Corresponding amides, esters, or thioesters.
Hydrolysis: 4-(Acetamidomethyl)benzoic acid.
Reduction: 4-(Acetamidomethyl)benzyl alcohol.
Applications De Recherche Scientifique
4-(Acetamidomethyl)benzoyl chloride is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of amides and esters.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4-(Acetamidomethyl)benzoyl chloride primarily involves its reactivity as an acyl chloride. The compound can acylate nucleophiles, forming stable amide or ester bonds. This reactivity is exploited in various synthetic applications, including the modification of biomolecules and the synthesis of complex organic compounds.
Comparaison Avec Des Composés Similaires
Benzoyl Chloride: A simpler acyl chloride with a benzene ring and a chloride substituent. It is less complex but highly reactive.
4-Chlorobenzoyl Chloride: Similar to benzoyl chloride but with an additional chlorine substituent on the benzene ring, making it more reactive.
4-(Acetamidomethyl)benzenesulfonyl Chloride: Similar structure but with a sulfonyl chloride group instead of a benzoyl chloride group, leading to different reactivity and applications.
Uniqueness: 4-(Acetamidomethyl)benzoyl chloride is unique due to the presence of the acetamidomethyl group, which provides additional functionality and reactivity compared to simpler benzoyl chloride derivatives. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific functional group transformations.
Propriétés
Numéro CAS |
82086-13-3 |
|---|---|
Formule moléculaire |
C10H10ClNO2 |
Poids moléculaire |
211.64 g/mol |
Nom IUPAC |
4-(acetamidomethyl)benzoyl chloride |
InChI |
InChI=1S/C10H10ClNO2/c1-7(13)12-6-8-2-4-9(5-3-8)10(11)14/h2-5H,6H2,1H3,(H,12,13) |
Clé InChI |
FACIQZIWDOOHFF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCC1=CC=C(C=C1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















